molecular formula C16H17N5O3 B11195703 Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate

Cat. No.: B11195703
M. Wt: 327.34 g/mol
InChI Key: WUHZVKNTWMAKPX-UHFFFAOYSA-N
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Description

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound includes a quinazoline ring, a pyrimidine ring, and a methyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) to form the quinazolinone core The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinazoline ring may produce dihydroquinazoline derivatives .

Scientific Research Applications

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Biological Activity

Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives and quinazoline compounds. The process may include:

  • Formation of the pyrimidine core : Utilizing appropriate reagents to construct the dihydropyrimidine structure.
  • Introduction of the hydroxyl group : Achieved through hydroxylation reactions.
  • Amidation with 4-methylquinazoline : This step involves coupling the quinazoline derivative with the pyrimidine core to form the final compound.

Antimicrobial Properties

Research indicates that compounds containing both pyrimidine and quinazoline moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Cell cycle arrest : The compound inhibits cell proliferation by interfering with the cell cycle.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various synthesized derivatives revealed that those containing the methyl quinazoline moiety exhibited enhanced antibacterial activity compared to standard antibiotics such as ceftriaxone and ampicillin .
    • The structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the quinazoline ring significantly influenced antimicrobial potency.
  • Cancer Cell Line Study :
    • In a laboratory setting, this compound was tested against multiple cancer cell lines.
    • Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

methyl 2-[2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C16H17N5O3/c1-9-11-5-3-4-6-12(11)19-16(18-9)21-15-17-8-10(14(23)20-15)7-13(22)24-2/h3-6,10H,7-8H2,1-2H3,(H2,17,18,19,20,21,23)

InChI Key

WUHZVKNTWMAKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCC(C(=O)N3)CC(=O)OC

Origin of Product

United States

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